4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine
Description
4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine is a secondary amine featuring a butan-2-amine backbone substituted at the fourth carbon with a 4-(cyclopropylmethoxy)phenyl group. The cyclopropylmethoxy moiety consists of a cyclopropane ring attached via a methylene bridge to an oxygen atom, which is further connected to a para-substituted phenyl ring.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-[4-(cyclopropylmethoxy)phenyl]butan-2-amine |
InChI |
InChI=1S/C14H21NO/c1-11(15)2-3-12-6-8-14(9-7-12)16-10-13-4-5-13/h6-9,11,13H,2-5,10,15H2,1H3 |
InChI Key |
NHEQBUKOZODLHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OCC2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine typically involves the following steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with a suitable phenyl halide under basic conditions to form the cyclopropylmethoxyphenyl intermediate.
Attachment of the Butan-2-amine Chain: The intermediate is then subjected to a reaction with butan-2-amine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted amine products.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects, particularly as a modulator of neurotransmitter systems. Its structural features allow it to interact with various receptors in the central nervous system, potentially influencing mood and cognitive functions.
- Mechanism of Action : The compound is believed to act as a selective serotonin receptor modulator, which may contribute to its effects on mood regulation and anxiety reduction. Studies suggest that it could enhance serotonergic activity, making it a candidate for further development in treating depression and anxiety disorders.
Neuropharmacology
Research indicates that 4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine may have neuroprotective properties.
- Case Study : In a study examining the compound's effects on neurodegenerative diseases, it was shown to reduce oxidative stress markers in neuronal cell cultures, suggesting a protective effect against neurotoxicity.
Cancer Research
The compound has been investigated for its potential anti-cancer properties, particularly in inhibiting cancer cell proliferation.
- Inhibitory Effects : Preliminary studies demonstrate that it can inhibit the growth of specific cancer cell lines by inducing apoptosis (programmed cell death). This suggests that the compound may serve as a lead for developing new anti-cancer therapies.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Serotonin Modulation | Mood enhancement | |
| Neuroprotection | Reduced oxidative stress | |
| Anti-Cancer Activity | Inhibition of cancer cell proliferation |
Case Study 1: Neuroprotective Effects
A study conducted on neuronal cultures treated with 4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine demonstrated significant reductions in markers of oxidative stress. The results indicated that the compound could mitigate neurodegeneration associated with conditions like Alzheimer's disease.
Case Study 2: Anticancer Potential
In vitro assays showed that the compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis. The results suggest that this compound could be explored further for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*logP values estimated via computational tools (e.g., ChemDraw).
Key Observations :
- Electronic Effects : The electron-donating cyclopropylmethoxy group may stabilize the phenyl ring via resonance, contrasting with electron-withdrawing groups (e.g., trifluoromethylthio in ).
- Synthetic Accessibility: Cyclopropylmethoxy derivatives are synthesized via nucleophilic substitution (e.g., K₂CO₃-mediated coupling of bromomethylcyclopropane with phenolic intermediates) , whereas bulkier analogs (e.g., cyclohexyloxy) require harsher conditions.
Comparison with Analog Syntheses
- Oxadiazole Derivative () : Synthesized via cyclization of hydrazide intermediates under microwave irradiation (70°C, 60 min), yielding 70–80% .
- Benzofuran Derivatives (–6) : Palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂) and hydrogenation (10% Pd/C, H₂) are critical for constructing complex frameworks .
Pharmacological and Functional Comparisons
Insights :
- The target compound’s amine group may enhance interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors), unlike oxadiazole or benzofuran analogs.
- Cyclopropylmethoxy-substituted compounds (e.g., BAY 60-6583) demonstrate receptor selectivity due to the balance of steric bulk and polarity .
Biological Activity
4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine, also known as a cyclopropyl-substituted phenyl derivative, is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO |
| Molecular Weight | 205.28 g/mol |
| IUPAC Name | 4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine |
The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes in biological systems. Studies suggest that it may act as a ligand for specific G protein-coupled receptors (GPCRs), influencing neurotransmitter release and neuronal signaling pathways. The cyclopropylmethoxy group enhances lipophilicity, potentially facilitating better membrane penetration and receptor binding.
Neuropharmacological Effects
Research indicates that 4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine exhibits neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, possibly through the modulation of reactive oxygen species (ROS) levels and the activation of survival signaling pathways .
Case Study: Neuroprotective Effects
A study involving glial cells demonstrated that treatment with the compound at concentrations of 10 µM significantly reduced cell death induced by oxidative stress. The protective effect was attributed to the compound's ability to scavenge free radicals and enhance cellular antioxidant defenses .
Antidepressant Activity
The compound has also been investigated for its potential antidepressant effects. In animal models, it demonstrated significant reductions in depressive-like behaviors when administered chronically. This effect may be linked to the modulation of serotonin and norepinephrine levels in the brain, suggesting an action similar to that of traditional antidepressants .
Anti-inflammatory Properties
In addition to neuroprotective effects, 4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine has shown anti-inflammatory activity in various models. It appears to inhibit pro-inflammatory cytokine production and reduce inflammation in tissues, making it a candidate for treating inflammatory disorders .
Structure-Activity Relationship (SAR)
The biological activity of 4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine is influenced by its structural components. Modifications to the cyclopropyl group or the butan-2-amine chain can significantly alter its pharmacological profile:
| Modification | Effect on Activity |
|---|---|
| Cyclopropyl Group | Enhances lipophilicity and receptor affinity |
| Amine Chain Length | Longer chains may increase efficacy but also toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
